molecular formula C14H12N4O3S2 B2542813 N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-43-2

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2542813
CAS No.: 1021266-43-2
M. Wt: 348.4
InChI Key: WUVLDTFBHFFVQE-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound featuring a thiazole ring, a furan ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of both thiazole and furan rings in this compound suggests potential for significant biological activity and applications in various fields.

Mechanism of Action

Preparation Methods

The synthesis of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones . The furan ring can be introduced via a separate synthetic route, often involving the cyclization of 1,4-dicarbonyl compounds. The final step involves coupling the thiazole and furan rings through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) to facilitate the reaction .

Properties

IUPAC Name

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-11(17-13-15-5-7-22-13)4-3-9-8-23-14(16-9)18-12(20)10-2-1-6-21-10/h1-2,5-8H,3-4H2,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVLDTFBHFFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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